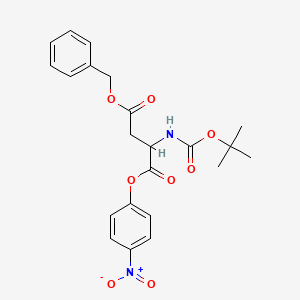
Boc-Aspartic(OBzl)-ONp
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Boc-Asp(OBzl)-ONp: tert-butoxycarbonyl-L-aspartic acid 1-benzyl ester 4-nitrophenyl ester , is a compound used primarily in peptide synthesis. It is a derivative of aspartic acid, an amino acid that plays a crucial role in the biosynthesis of proteins. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a benzyl ester, and a nitrophenyl ester, which makes it a versatile reagent in organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Boc-Asp(OBzl)-ONp typically involves the protection of the amino group of aspartic acid with a Boc group, followed by the esterification of the carboxyl group with benzyl alcohol. The final step involves the activation of the other carboxyl group with 4-nitrophenol to form the nitrophenyl ester. The reaction conditions often include the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and catalysts like N,N-dimethylaminopyridine (DMAP) to facilitate the esterification and activation steps .
Industrial Production Methods: Industrial production of Boc-Asp(OBzl)-ONp follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis .
化学反应分析
Types of Reactions: Boc-Asp(OBzl)-ONp undergoes several types of chemical reactions, including:
Substitution Reactions: The nitrophenyl ester group can be substituted by nucleophiles such as amines, leading to the formation of amide bonds.
Hydrolysis: The ester bonds in Boc-Asp(OBzl)-ONp can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.
Deprotection: The Boc and benzyl protecting groups can be removed under acidic conditions (e.g., trifluoroacetic acid) and hydrogenation, respectively
Common Reagents and Conditions:
Coupling Reagents: Dicyclohexylcarbodiimide (DCC), N,N-dimethylaminopyridine (DMAP)
Deprotection Reagents: Trifluoroacetic acid (TFA), hydrogenation catalysts (e.g., palladium on carbon)
Hydrolysis Conditions: Acidic or basic aqueous solutions
Major Products:
Amides: Formed through substitution reactions with amines
Carboxylic Acids: Formed through hydrolysis of ester bonds
Aspartic Acid Derivatives: Formed through deprotection reactions
科学研究应用
Boc-Asp(OBzl)-ONp has a wide range of applications in scientific research, including:
Chemistry:
Biology:
Enzyme Inhibition Studies: Used to study the inhibition of enzymes such as peptidylglycine alpha-amidating monooxygenase, which plays a role in peptide modification.
Medicine:
Industry:
作用机制
The mechanism of action of Boc-Asp(OBzl)-ONp primarily involves its role as a reagent in peptide synthesis. The compound’s nitrophenyl ester group is highly reactive towards nucleophiles, allowing it to form amide bonds with amines. This reactivity is exploited in the stepwise synthesis of peptides, where Boc-Asp(OBzl)-ONp is used to introduce aspartic acid residues into the growing peptide chain. The Boc and benzyl protecting groups prevent unwanted side reactions during the synthesis and can be removed under specific conditions to yield the final peptide product .
相似化合物的比较
Boc-Asp(OMe)-ONp: Similar to Boc-Asp(OBzl)-ONp but with a methyl ester instead of a benzyl ester. It is used in peptide synthesis with slightly different reactivity and solubility properties.
Boc-Glu(OBzl)-ONp: A glutamic acid derivative with similar protecting groups. .
Uniqueness: Boc-Asp(OBzl)-ONp is unique due to its combination of protecting groups and the nitrophenyl ester, which provides a balance of stability and reactivity. This makes it particularly useful in the synthesis of complex peptides where precise control over the reaction conditions is required .
属性
IUPAC Name |
4-O-benzyl 1-O-(4-nitrophenyl) 2-[(2-methylpropan-2-yl)oxycarbonylamino]butanedioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O8/c1-22(2,3)32-21(27)23-18(13-19(25)30-14-15-7-5-4-6-8-15)20(26)31-17-11-9-16(10-12-17)24(28)29/h4-12,18H,13-14H2,1-3H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKRBDGLUYWLXAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(=O)OCC1=CC=CC=C1)C(=O)OC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














